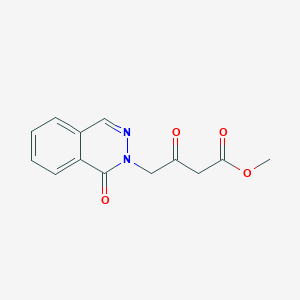
3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester
Descripción general
Descripción
3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester, also known as 3-oxo-4-phthalimidobutyric acid methyl ester (OPMA), is a phthalimide derivative that is used as a synthetic intermediate in the chemical industry. It is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. OPMA is also used in the synthesis of bioactive compounds such as peptides, peptidomimetics, and peptidomimetic inhibitors.
Aplicaciones Científicas De Investigación
Synthesis of Phthalazinone Derivatives : Phthalazinone derivatives are synthesized through a series of reactions starting from amino acid methyl esters of 4-benzyl-1(2H)-phthalazinone, proceeding through hydrazinolysis and azide coupling methods. These derivatives have potential applications in the field of medicinal chemistry due to their expected anticancer activity (Rayes et al., 2019).
Creation of Triazole Derivatives : The synthesis of 1,2,4- triazoles fused with heterocyclic rings demonstrates diverse biological applications. This process involves the transformation of 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid ethyl ester into various derivatives through a sequence of chemical reactions, highlighting the compound's versatility in the synthesis of biologically active molecules (Mottaghinejad & Alibakhshi, 2018).
Development of Photosensitive Prodrugs : A novel class of coumarin fused oxazoles has been investigated as photosensitive units for carboxylic acid groups. This study showcases the potential use of these derivatives in the field of photoactivated prodrugs, where precise control over drug activation can be achieved through light exposure (Soares et al., 2017).
Elucidation of Molecular Structures : The molecular and crystal structure of 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester has been studied, demonstrating the compound's utility in structural chemistry and material sciences. Understanding the structural properties is crucial for applications in crystallography and molecular design (Rajnikant et al., 2006).
Propiedades
IUPAC Name |
methyl 3-oxo-4-(1-oxophthalazin-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-12(17)6-10(16)8-15-13(18)11-5-3-2-4-9(11)7-14-15/h2-5,7H,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMUJTAOPQTXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CN1C(=O)C2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-4-(1-oxo-1H-phthalazin-2-yl)-butyric acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)




![tert-Butyl 4-[2-(4-Bromo-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1394319.png)





![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol](/img/structure/B1394329.png)
![4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid](/img/structure/B1394330.png)
![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)